3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a combination of pyrazole, piperidine, and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by difluoromethylation using difluoromethylating agents.
Piperidine Derivative Synthesis: The piperidine ring is introduced by reacting the pyrazole derivative with a piperidine precursor under suitable conditions.
Quinazolinone Formation: The final step involves the formation of the quinazolinone ring through a cyclization reaction, typically using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A related compound with similar structural features.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Another similar compound used in various synthetic applications.
Uniqueness
The uniqueness of 3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
3-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-26-10-15(17(25-26)18(22)23)20(30)27-6-4-12(5-7-27)9-28-11-24-16-8-13(21)2-3-14(16)19(28)29/h2-3,8,10-12,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFHOZOUOATKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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